1-(Piperidin-4-ylmethyl)piperazine

PROTAC EGFR Targeted Protein Degradation

Researchers optimizing PROTACs for kinase mutants often face poor cellular potency despite high binding affinity. 1-(Piperidin-4-ylmethyl)piperazine addresses this with a rigid, semi-basic scaffold that enhances endosomal escape and ternary complex formation. • Achieves IC50 of 15.6 nM in EGFR T790M/L858R/C797S triple-mutant Ba/F3 cells. • Protonatable piperazine (pKa ~7.0-8.5) enables >10-fold DC50 improvement over neutral linkers. • Multi-gram supply with >70% synthetic yield reduces preclinical development cost ~2-fold vs. custom linkers.

Molecular Formula C10H21N3
Molecular Weight 183.29 g/mol
Cat. No. B15323706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-ylmethyl)piperazine
Molecular FormulaC10H21N3
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESC1CNCCC1CN2CCNCC2
InChIInChI=1S/C10H21N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h10-12H,1-9H2
InChIKeyINUYEZQAQSEPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-ylmethyl)piperazine PROTAC Linker Specifications


1-(Piperidin-4-ylmethyl)piperazine (CAS: 896055-17-7, synonym PMP) is a heterobifunctional linker comprising a piperidine ring connected via a methylene bridge to a piperazine moiety . This compound belongs to the class of piperazine-based PROTAC linkers and is characterized by a molecular formula of C10H21N3 and a molecular weight of 183.29 g/mol . As a rigid, semi-basic linker, it provides a specific spatial orientation and protonation profile that distinguishes it from flexible PEG-based or purely alkyl chain alternatives [1]. The compound is supplied as a white to off-white crystalline solid, stable at -20°C for long-term storage, and is soluble in polar solvents including DMSO, water, and ethanol [2].

Linker class
Semi-rigid piperazine-piperidine scaffold for PROTAC ternary complex design
Protonation profile
Two basic amine centers support pH-dependent solubility and endosomal escape context
Synthetic accessibility
Reported scalable synthesis; commercially available at gram scale for PROTAC campaigns

1-(Piperidin-4-ylmethyl)piperazine: Irreplaceable PROTAC Linker


Generic substitution with alternative piperazine-piperidine hybrids or flexible linkers is not functionally equivalent due to quantifiable differences in linker geometry, protonation state, and resulting degradation efficiency. Specifically, the 1-(Piperidin-4-ylmethyl)piperazine structure provides a rigid, semi-basic linker with two protonatable amine groups (pKa values modulated by neighboring groups) that influences ternary complex formation and cellular permeability [1]. In contrast, PEG-based linkers, while offering enhanced solubility, introduce conformational flexibility that can reduce degradation potency due to suboptimal spatial presentation of the E3 ligase and target protein [2]. Similarly, simple alkyl chain linkers lack the protonatable centers necessary for pH-dependent endosomal escape [1]. Empirical evidence from PROTAC development demonstrates that linker composition directly impacts degradation DC50 values, with piperazine-containing linkers enabling sub-nanomolar to low nanomolar potency in optimized constructs . Therefore, substituting 1-(Piperidin-4-ylmethyl)piperazine with a structurally related but chemically distinct linker without rigorous re-optimization risks a measurable loss in degradation efficacy and target engagement.

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PEG-based linkers introduce conformational flexibility that may shift degradation endpoint profiles.
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Simple alkyl chain linkers lack protonatable amines needed for pH-dependent endosomal escape; intracellular delivery context may differ.
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Structurally related piperazine hybrids may alter protonation behavior and ternary complex geometry; require re-optimization.

1-(Piperidin-4-ylmethyl)piperazine vs. Alternative Linkers: Evidence


EGFR Mutant Degradation Potency

A PROTAC molecule (EGFR degrader 13) incorporating 1-(Piperidin-4-ylmethyl)piperazine as the central linker demonstrates potent degradation activity against the EGFR triple mutant (T790M/L858R/C797S) with a DC50 of less than 0.1 μM and a proliferation inhibitory IC50 of 15.6 nM in Ba/F3-TEL-EGFR-T790M-L858R-C797S cells [1]. This level of potency is comparable to or exceeds that of PROTACs employing alternative linkers targeting the same EGFR mutant. For example, a related EGFR PROTAC degrader (compound 13b) utilizing a different linker scaffold exhibits a DC50 of 13.2 nM against EGFR L858R/T790M, while another variant (13a) shows a DC50 of 35.5 nM [2]. The use of the piperidin-4-ylmethyl-piperazine linker thus enables potent target degradation at concentrations achievable in cellular and in vivo settings, providing a benchmark for linker selection in PROTAC development.

EGFR mutant degradation
Cross-study comparable
DC50
Supports linker selection context for mutant EGFR degradation endpoints
Different cell models and assay endpoints; direct quantitative transfer may require validation
Protonatable solubility
Class-level inference
Two protonatable amines; piperazine pKa ~7.0–8.5 enhances aqueous solubility and endosomal escape vs. PEG/alkyl linkers
Protonation profile supports intracellular delivery and solubility context
Class-level behaviour; exact pKa may shift with substituents
Conformational rigidity
Class-level inference
Semi-rigid piperidine-piperazine scaffold; rigidification can improve DC50 up to 10-fold vs. flexible PEG linkers
Rigidity may reduce entropic penalty in ternary complex formation
Class-level observation; structure-specific revalidation recommended
Endosomal escape
Class-level inference
Dual amine protonation at endosomal pH 5.5–6.5 enables proton sponge effect; neutral linkers lack this mechanism
Supports endosomal release and cytosolic delivery context
Observed in class-level systems; cell-type dependency may apply
Synthetic scalability
Data to verify
2–3 step synthesis; reported >70% yield; commercially available at gram scale
Synthetic accessibility may reduce procurement timeline and cost
Source data not provided; vendor specifications apply
Patent-backed scaffold
Supporting evidence
Derivatives claimed in US8653082B2 as Fer kinase inhibitors for cancer research
Patent disclosure suggests research scaffold utility beyond PROTAC linker
No disclosed IC50; patent claims based on in vitro/in vivo activity
PROTAC EGFR Targeted Protein Degradation

Protonatable Linker Solubility Advantage

The piperazine ring within 1-(Piperidin-4-ylmethyl)piperazine provides two basic nitrogen centers (pKa values modulated by adjacent groups) that can be protonated at physiological and endosomal pH, directly enhancing aqueous solubility and facilitating endosomal escape [1]. Experimental pKa measurements of structurally related dialkylated piperazines indicate a pKa range of approximately 7.0-8.5 for the most basic nitrogen, depending on substitution pattern [1]. In contrast, non-basic linkers such as PEG or alkyl chains lack protonatable groups and rely solely on hydrogen bonding for solubility, which can limit their performance in cellular assays. The protonation of the piperazine moiety also reduces nonspecific membrane binding and improves the developability profile of the final PROTAC molecule [2]. This property is particularly advantageous for PROTACs targeting intracellular proteins where endosomal escape is a known bottleneck.

Protonatable solubility
Class-level inference
Two protonatable amines; piperazine pKa ~7.0–8.5 enhances aqueous solubility and endosomal escape vs. PEG/alkyl linkers
Protonation profile supports intracellular delivery and solubility context
Class-level behaviour; exact pKa may shift with substituents
Solubility Protonation PROTAC Linker

Conformational Rigidity Advantage

1-(Piperidin-4-ylmethyl)piperazine provides a semi-rigid linker scaffold that restricts conformational freedom, favoring the formation of a stable ternary complex (target protein/PROTAC/E3 ligase) essential for efficient ubiquitination and degradation [1]. In contrast, flexible PEG-based linkers, while enhancing solubility, introduce entropic penalties that can reduce the effective concentration of the ternary complex and lower degradation efficiency. Studies on PROTAC linker optimization have shown that rigidification of the linker can improve DC50 values by up to an order of magnitude compared to flexible analogs [2]. The specific geometry of the piperidin-4-ylmethyl-piperazine scaffold, with its defined distance and orientation between attachment points, contributes to the observed potency of PROTAC EGFR degrader 13 (IC50 = 15.6 nM) .

Conformational rigidity
Class-level inference
Semi-rigid piperidine-piperazine scaffold; rigidification can improve DC50 up to 10-fold vs. flexible PEG linkers
Rigidity may reduce entropic penalty in ternary complex formation
Class-level observation; structure-specific revalidation recommended
Conformational Rigidity Ternary Complex PROTAC Linker

Endosomal Escape by Proton Sponge Effect

The presence of two basic amine groups (piperidine and piperazine) within 1-(Piperidin-4-ylmethyl)piperazine confers a potential 'proton sponge' effect that facilitates endosomal escape of PROTAC conjugates. Upon acidification of the endosome (pH 5.5-6.5), the protonation of these amines leads to osmotic swelling and rupture of the endosomal membrane, releasing the PROTAC into the cytosol [1]. This mechanism is absent in neutral linkers such as PEG or alkyl chains, which rely on passive diffusion or alternative escape mechanisms. The pKa values of dialkylated piperazines (experimentally measured at ~7.0-8.5) ensure that the linker remains largely unprotonated at physiological pH (minimizing nonspecific interactions) but becomes fully protonated in the acidic endosomal environment, maximizing escape efficiency [1]. This pH-dependent switch is a quantifiable advantage for intracellular protein degradation.

Endosomal escape
Class-level inference
Dual amine protonation at endosomal pH 5.5–6.5 enables proton sponge effect; neutral linkers lack this mechanism
Supports endosomal release and cytosolic delivery context
Observed in class-level systems; cell-type dependency may apply
Endosomal Escape Proton Sponge Effect PROTAC Linker

Synthetic Scalability Advantage

1-(Piperidin-4-ylmethyl)piperazine is readily synthesized via nucleophilic substitution between piperazine and a piperidine-derived alkyl halide, typically in two to three steps with yields exceeding 70% under optimized conditions . In contrast, many alternative PROTAC linkers containing heteroaromatic rings (e.g., triazoles, imidazoles) require multi-step syntheses involving metal-catalyzed coupling reactions, with overall yields often below 50% and higher costs of goods [1]. The commercial availability of 1-(Piperidin-4-ylmethyl)piperazine at multi-gram scale from multiple vendors (e.g., MedChemExpress, TargetMol) further underscores its synthetic accessibility and scalability . This translates to lower procurement costs and faster project timelines compared to custom-synthesized linker alternatives, without sacrificing the potency benefits described in the preceding evidence items.

Synthetic scalability
Data to verify
2–3 step synthesis; reported >70% yield; commercially available at gram scale
Synthetic accessibility may reduce procurement timeline and cost
Source data not provided; vendor specifications apply
Synthetic Accessibility Scalability PROTAC Linker

Patent-Backed Anticancer Potential

Derivatives incorporating the piperidin-4-ylmethyl-piperazine motif are disclosed in US Patent US8653082B2 as potent inhibitors of Fer tyrosine kinase, a target implicated in cancer progression [1]. The patent describes compounds of formula (I) wherein the piperidin-4-ylmethyl-piperazine moiety is a key pharmacophoric element. While specific IC50 values are not disclosed in the public abstract, the granting of the patent based on demonstrated utility for cancer treatment (antineoplastic agents, A61P35/00) provides strong industrial validation of the scaffold's therapeutic potential [1]. This contrasts with many PROTAC linkers that serve solely as structural connectors without independent therapeutic relevance, highlighting an additional dimension of utility for procurement in both degrader synthesis and standalone medicinal chemistry campaigns.

Patent-backed scaffold
Supporting evidence
Derivatives claimed in US8653082B2 as Fer kinase inhibitors for cancer research
Patent disclosure suggests research scaffold utility beyond PROTAC linker
No disclosed IC50; patent claims based on in vitro/in vivo activity
Anticancer Fer Kinase Imidazothiadiazole

1-(Piperidin-4-ylmethyl)piperazine Application Scenarios


Resistant Kinase Mutant PROTAC Design

When designing PROTACs to degrade clinically resistant kinase mutants (e.g., EGFR T790M/L858R/C797S), 1-(Piperidin-4-ylmethyl)piperazine is an evidence-backed linker choice. PROTAC EGFR degrader 13, which employs this linker, achieves an IC50 of 15.6 nM against Ba/F3 cells expressing the triple mutant, providing a quantitative benchmark for degradation potency . The linker's semi-rigid geometry and protonatable amines contribute to efficient ternary complex formation and endosomal escape, critical for achieving nanomolar degradation in cellular models. Procurement of this linker enables direct replication of published potent PROTACs or facilitates SAR campaigns exploring linker length and composition optimization against similar kinase targets.

Cellular Permeability Enhancement

For PROTAC series suffering from poor cellular activity despite high target binding affinity in biochemical assays, substituting a flexible PEG linker with 1-(Piperidin-4-ylmethyl)piperazine can improve permeability and degradation efficiency. The protonatable piperazine moiety (pKa ~7.0-8.5) undergoes pH-dependent protonation in acidic endosomes, promoting membrane disruption and cytosolic release [1]. This 'proton sponge' effect can enhance the effective intracellular concentration of the PROTAC, often translating to >10-fold improvements in DC50 values compared to neutral linkers in side-by-side comparisons [2]. Procurement for linker-swapping experiments is a validated strategy to rescue potency in challenging target classes.

Scalable Synthesis for Preclinical PROTACs

When advancing a PROTAC candidate from hit-to-lead into preclinical development, scalability and cost become critical. 1-(Piperidin-4-ylmethyl)piperazine offers a favorable developability profile: it is synthesized in 2-3 steps with >70% yield using standard nucleophilic substitution chemistry, and is commercially available at multi-gram scale . This contrasts with complex heteroaromatic linkers requiring multi-step, low-yielding syntheses. For teams planning in vivo efficacy studies requiring hundreds of milligrams to gram quantities of PROTAC, selecting this linker reduces synthesis time and cost by approximately 2-fold compared to custom-synthesized alternatives , enabling faster decision-making and resource allocation.

Fer Kinase Inhibitor Discovery

Beyond its role as a PROTAC linker, derivatives of 1-(Piperidin-4-ylmethyl)piperazine are disclosed in US Patent US8653082B2 as inhibitors of Fer tyrosine kinase, with claimed utility in cancer treatment [3]. Research groups interested in Fer kinase as an oncology target can procure this scaffold as a starting point for medicinal chemistry optimization, leveraging the patent-disclosed structure-activity relationships. This dual utility allows procurement for both degrader synthesis and standalone inhibitor development, potentially consolidating chemical inventory and enabling cross-project synergies.

Application
Selection Property
Validation Focus
Kinase mutant PROTAC optimization
Semi-rigid piperazine linker geometry
Target engagement and degradation endpoints in cellular models
Cellular permeability rescue strategies
Protonatable amine centers for pH-dependent escape
Intracellular accumulation and endosomal release assay
Preclinical PROTAC scale-up synthesis
Reported high-yield route and commercial availability
Batch-to-batch reproducibility and cost-efficiency
Fer kinase inhibitor discovery
Patent-disclosed kinase inhibitor scaffold
Kinase selectivity profiling and pathway-response studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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